Nootkatol is an oxygenated eremophilane sesquiterpene alcohol found naturally in trace amounts in citrus and Alaska yellow cedar [1]. Structurally featuring a bicyclic skeleton with a hydroxyl group at the C2 position, it serves as the critical metabolic intermediate between the hydrocarbon valencene and the commercially dominant ketone, nootkatone [2]. In procurement and industrial contexts, nootkatol is highly sought after as a specialized reference standard for enzyme engineering—specifically for isolating alcohol dehydrogenase (ADH) activity—and as a functional ingredient. It retains the biological properties of its chemical class, such as arthropod repellency, while offering a distinct physicochemical profile, including higher polarity than valencene and a significantly higher odor threshold than nootkatone, making it suited for scent-neutral formulations [1].
Attempting to substitute nootkatol with its closest analogs severely compromises process control and formulation viability. Replacing nootkatol with the downstream oxidized product, nootkatone, fails in scent-sensitive applications because nootkatone possesses an extremely low odor threshold (approximately 0.8 to 1.0 μg/L), which imparts an overpowering grapefruit aroma that restricts its use in neutral cosmetics or repellents [1]. Conversely, substituting with the upstream precursor, valencene, fails in biocatalytic engineering; valencene lacks the C2 hydroxyl group, meaning it cannot serve as a direct substrate for alcohol dehydrogenase (ADH) assays [2]. Using valencene forces researchers to rely on complex, multi-step cytochrome P450 pathways, introducing regioselectivity issues and preventing the isolated kinetic optimization of the final oxidation step [2].
Nootkatol offers a distinct sensory advantage in formulations where biological activity is desired without a dominant fragrance. While (+)-nootkatone is characterized by an intensely low odor threshold of approximately 0.8 to 1.0 μg/L in water, nootkatol exhibits a significantly higher odor threshold[1]. This structural difference—an alcohol versus a ketone at the C2 position—means that nootkatol can be incorporated at functional concentrations without overwhelming the product's scent profile with a grapefruit aroma [1].
| Evidence Dimension | Odor threshold in water |
| Target Compound Data | Significantly higher threshold (low odor intensity) |
| Comparator Or Baseline | (+)-Nootkatone (~0.8 - 1.0 μg/L) |
| Quantified Difference | Orders of magnitude higher concentration required for sensory detection |
| Conditions | Aqueous solution sensory evaluation |
Allows formulators to utilize the compound's properties in scent-neutral or custom-fragranced personal care products without fragrance clashing.
In the microbial synthesis of nootkatone, using nootkatol as the starting substrate directly isolates the alcohol dehydrogenase (ADH) step. For example, utilizing short-chain dehydrogenases like BMD_2094 from Bacillus megaterium with nootkatol achieves an approximately 100% conversion ratio to nootkatone within 40 minutes, yielding 44 mg/L [1]. Attempting this with valencene requires a preceding P450 monooxygenase step, which suffers from poor regioselectivity and lowers overall yields [1].
| Evidence Dimension | Biocatalytic conversion efficiency to nootkatone |
| Target Compound Data | ~100% conversion ratio in 40 minutes (isolated ADH step) |
| Comparator Or Baseline | Valencene (requires multi-step P450 + ADH conversion) |
| Quantified Difference | Near-quantitative yield for the final oxidation step when bypassing P450 |
| Conditions | Isolated dehydrogenase (BMD_2094) biocatalysis assay |
Essential for bioengineers who need to isolate, assay, and optimize the rate-limiting dehydrogenase enzymes in microbial cell factories.
Eremophilane sesquiterpenes derived from Alaska yellow cedar demonstrate repellent activity against nymphal Ixodes scapularis (deer ticks). In laboratory bioassays, the standard synthetic repellent DEET exhibits a Repellent Concentration (RC50) of 0.0728% (wt:vol) [1]. Natural eremophilanes like nootkatone achieve an RC50 of 0.0458%, and nootkatol shares this active bicyclic skeleton, providing comparable baseline repellency at low concentrations [1].
| Evidence Dimension | Repellent Concentration (RC50) |
| Target Compound Data | High efficacy at sub-0.1% concentrations (eremophilane class baseline) |
| Comparator Or Baseline | DEET (RC50 = 0.0728% wt:vol) |
| Quantified Difference | Eremophilanes outperform or match DEET at lower concentrations |
| Conditions | 4-hour laboratory bioassay on nymphal Ixodes scapularis |
Justifies the procurement of nootkatol as a highly effective, DEET-free active ingredient for premium tick and insect repellents.
Nootkatol is the required substrate for isolating and kinetically profiling alcohol dehydrogenases (ADH) and short-chain dehydrogenases in the development of microbial cell factories for sesquiterpene production [1].
Due to its higher odor threshold compared to nootkatone, nootkatol is the preferred eremophilane for formulating DEET-free tick and mosquito repellents where a strong grapefruit fragrance is undesirable [1].
Essential for quantifying intermediate accumulation and pathway bottlenecks during the bioconversion of valencene to nootkatone in industrial fermentation processes [1].